1,4-Bis[(trimethylsilyl)ethynyl]benzene
Overview
Description
1,4-Bis[(trimethylsilyl)ethynyl]benzene is an organosilicon compound with the molecular formula C({16})H({22})Si(_{2}). It is characterized by the presence of two trimethylsilyl groups attached to ethynyl groups, which are in turn connected to a benzene ring at the 1 and 4 positions. This compound is notable for its applications in organic synthesis and materials science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis[(trimethylsilyl)ethynyl]benzene can be synthesized through several methods. One common route involves the reduction of 1,4-bis[(trimethylsilyl)ethynyl]-2,5-cyclohexadiene-1,4-diol using stannous chloride. This reaction typically occurs under mild conditions and yields the desired diyne compound .
Another method involves the hydroalumination of this compound with di(tert-butyl)aluminium hydride. This process adds one Al-H bond to each C-C triple bond, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the processes generally involve scalable versions of the laboratory synthesis methods mentioned above. Industrial production would likely focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(trimethylsilyl)ethynyl]benzene undergoes various chemical reactions, including:
Hydroalumination: As mentioned, this compound reacts with di(tert-butyl)aluminium hydride, adding Al-H bonds to the C-C triple bonds.
Reduction: The reduction of precursor compounds using stannous chloride to form the diyne structure.
Addition Reactions: The ethynyl groups can participate in addition reactions with various reagents, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Stannous Chloride: Used in the reduction of precursor compounds.
Di(tert-butyl)aluminium Hydride: Employed in hydroalumination reactions.
Other Reagents: Depending on the desired transformation, other reagents such as palladium catalysts, bases, and acids may be used.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include various substituted benzene derivatives and organometallic compounds.
Scientific Research Applications
1,4-Bis[(trimethylsilyl)ethynyl]benzene has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Materials Science: The compound is used in the fabrication of advanced materials, including polymers and nanomaterials, due to its ability to form stable, conjugated systems.
Catalysis: It is employed in catalytic processes, where its unique structure can facilitate various chemical transformations.
Electronics: The compound’s electronic properties make it useful in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 1,4-bis[(trimethylsilyl)ethynyl]benzene exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the ethynyl groups, which can undergo various addition and substitution reactions. In materials science, its ability to form conjugated systems is crucial for its role in electronic devices.
Comparison with Similar Compounds
Similar Compounds
1,4-Diethynylbenzene: Similar in structure but lacks the trimethylsilyl groups, resulting in different reactivity and applications.
1,4-Bis(trimethylsilyl)benzene: Contains trimethylsilyl groups but lacks the ethynyl groups, leading to different chemical properties.
Phenylacetylene: A simpler compound with a single ethynyl group attached to a benzene ring.
Uniqueness
1,4-Bis[(trimethylsilyl)ethynyl]benzene is unique due to the presence of both trimethylsilyl and ethynyl groups, which confer distinct reactivity and stability. This combination makes it particularly valuable in applications requiring robust and versatile building blocks.
Properties
IUPAC Name |
trimethyl-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Si2/c1-17(2,3)13-11-15-7-9-16(10-8-15)12-14-18(4,5)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTMWEXUJQSPCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50994107 | |
Record name | [1,4-Phenylenedi(ethyne-2,1-diyl)]bis(trimethylsilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50994107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73392-23-1 | |
Record name | [1,4-Phenylenedi(ethyne-2,1-diyl)]bis(trimethylsilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50994107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 1,4-bis[(trimethylsilyl)ethynyl]benzene?
A: this compound can be synthesized through several methods. One approach involves the nucleophilic attack of acetylide anions on para-quinones, followed by reduction with stannous chloride []. This method offers a "palladium-free" alternative to traditional cross-coupling reactions. Alternatively, it can be synthesized via a Sonogashira reaction using citrate-stabilized palladium nanoparticles as a catalyst [].
Q2: What is the significance of the trimethylsilyl groups in this compound?
A: The trimethylsilyl groups in this compound serve as protecting groups for the terminal alkynes. This allows for further functionalization through protodesilylation, enabling the synthesis of diverse oligo(phenyleneethynylene)s via palladium/copper-catalyzed cross-coupling reactions [].
Q3: What are the potential applications of this compound in materials science?
A: this compound serves as a key building block for constructing conjugated polymers and other organic electronic materials. For instance, it can be utilized in the ruthenium-catalyzed synthesis of copoly(arylene/1,1-vinylene)s, which are cross-conjugated polymers with potential applications in optoelectronics []. Additionally, its derivatives with long alkoxy chains, like 1,4-diethynyl-2,5-bis(heptyloxy)benzene, are investigated for their liquid crystalline properties [].
Q4: How does the molecular structure of this compound influence its packing and intermolecular interactions?
A: The bulky trimethylsilyl groups and the linear ethynyl units in this compound significantly influence its crystal packing. Studies have shown that these large substituents lead to weak intermolecular interactions, primarily consisting of C-H...π interactions between the methylene hydrogen atoms and the acetylenic carbon atoms [].
Q5: Are there any studies on the thermal stability and vapor pressure of this compound?
A: Yes, research has investigated the thermal properties of this compound for potential applications in chemical vapor deposition processes. The standard enthalpy of sublimation (ΔsH°) for this compound was determined to be 72.4 ± 0.6 kJ mol−1, and its vapor pressure characteristics have been studied in the context of thin-film deposition processes for materials like silicon carbide [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.